L-Alanyl-O-benzyl-L-serine
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Overview
Description
L-Alanyl-O-benzyl-L-serine is a dipeptide compound consisting of L-alanine and O-benzyl-L-serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-benzyl-L-serine typically involves the protection of the amino and hydroxyl groups, followed by coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. The use of automated peptide synthesizers can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the alanine residue can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
L-Alanyl-O-benzyl-L-serine has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Alanyl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
O-Benzyl-L-serine: Contains only the serine residue with a benzyl group, lacking the alanine residue.
L-Alanyl-L-alanine: Contains two alanine residues, lacking the hydroxyl group present in serine
Uniqueness
L-Alanyl-O-benzyl-L-serine is unique due to the presence of both an alanine and a benzylated serine residue. This combination imparts distinct chemical and biological properties, such as enhanced hydrophobicity and potential for specific enzyme interactions .
Properties
CAS No. |
686349-92-8 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
InChI Key |
PSXMDFXSRBVCDL-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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